(R)-2-Amino-2-(3,5-difluorophenyl)ethanol
Overview
Description
®-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a hydroxyl group and an amino group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions. The presence of these functional groups and the chiral center makes it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-difluorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of 3,5-difluoroacetophenone using chiral catalysts or biocatalysts. For instance, the reduction can be catalyzed by whole cells of Trichoderma asperellum using ethanol and glycerol as dual cosubstrates for cofactor recycling .
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(3,5-difluorophenyl)ethanol often involves the use of large-scale biocatalytic processes. These processes are optimized for high yield and enantiomeric purity, making use of robust microbial strains and efficient cofactor recycling systems .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3,5-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Difluoroacetophenone
Reduction: 3,5-Difluoroaniline
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-2-Amino-2-(3,5-difluorophenyl)ethanol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,5-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit the reuptake of neurotransmitters by blocking transporter proteins, thereby affecting neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol
- ®-2-Amino-2-(3,5-dichlorophenyl)ethanol
- ®-2-Amino-2-(3,5-dimethylphenyl)ethanol
Uniqueness
®-2-Amino-2-(3,5-difluorophenyl)ethanol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
(2R)-2-amino-2-(3,5-difluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJBFFNJZLJBJI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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